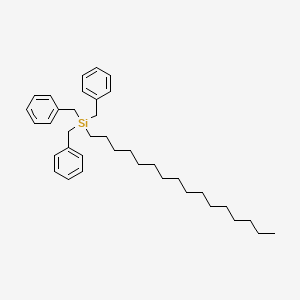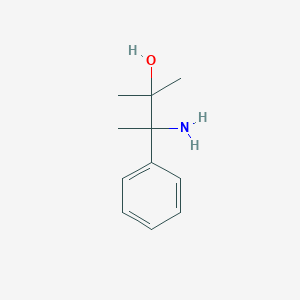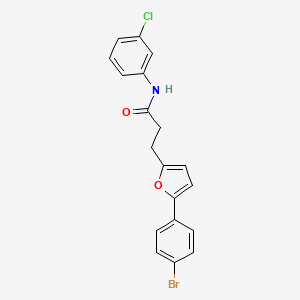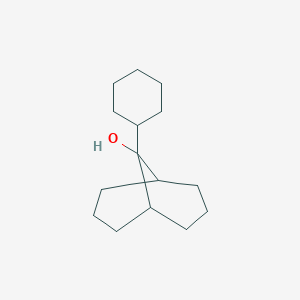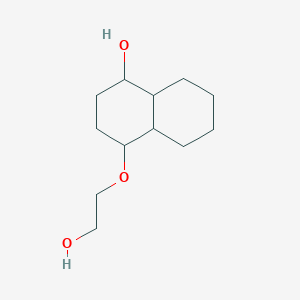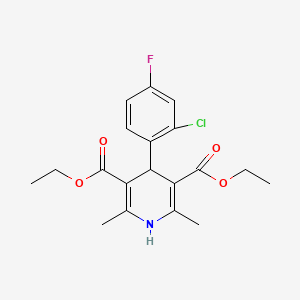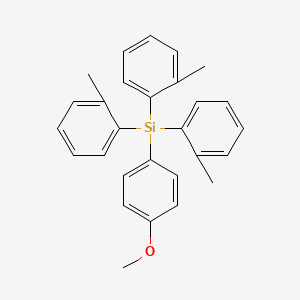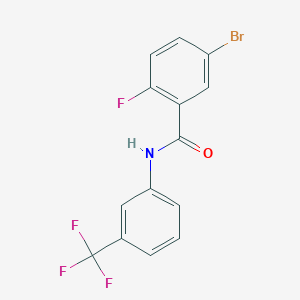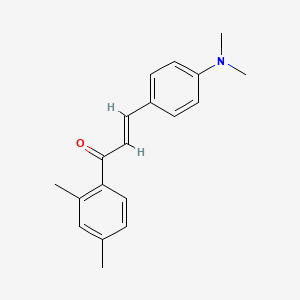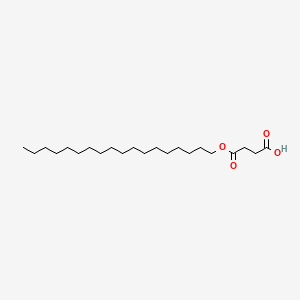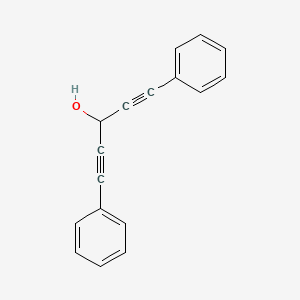
1,5-Diphenyl-1,4-pentadiyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-1,4-pentadiyn-3-ol is an organic compound with the molecular formula C17H12O It is characterized by the presence of two phenyl groups attached to a pentadiyn-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1,4-pentadiyn-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetylene with benzaldehyde in the presence of a base, such as potassium hydroxide, to form the corresponding propargyl alcohol. This intermediate is then subjected to further reactions to yield this compound .
Industrial Production Methods
These methods may include the use of catalysts, solvents, and purification steps to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1,4-pentadiyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce saturated alcohols .
Scientific Research Applications
1,5-Diphenyl-1,4-pentadiyn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-diphenyl-1,4-pentadiyn-3-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1,5-Diphenyl-1-penten-4-yn-3-one: Contains an additional double bond and a carbonyl group.
Uniqueness
1,5-Diphenyl-1,4-pentadiyn-3-ol is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group. This structure imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
15814-32-1 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1,5-diphenylpenta-1,4-diyn-3-ol |
InChI |
InChI=1S/C17H12O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,17-18H |
InChI Key |
ZEECGOMCOVMMME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


